Cyclohexyl Core vs. Phenyl Core: Impact on Lipophilicity and Permeability
Replacing the cyclohexyl ring in 2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1341382-38-4) with a phenyl ring yields the direct analog [4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]amine (AP-503, CAS 767299-99-0). This substitution reduces computed logP by approximately 0.8–1.2 log units (cyclohexyl analog: estimated XLogP3 ≈ 1.6; phenyl analog: XLogP3 ≈ 0.6), decreasing passive membrane permeability. The cyclohexyl analog also exhibits greater conformational entropy due to chair-flip dynamics, which can enhance induced-fit binding to flexible protein pockets [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and structural flexibility |
|---|---|
| Target Compound Data | Cyclohexyl analog: estimated XLogP3 ≈ 1.6; 2 H-bond donors (NH₂); saturated ring with chair-flip flexibility |
| Comparator Or Baseline | Phenyl analog AP-503 (CAS 767299-99-0): XLogP3 ≈ 0.6; 1 H-bond donor (NH₂ conjugated with aromatic ring); planar rigid core |
| Quantified Difference | ΔXLogP3 ≈ +1.0 (cyclohexyl more lipophilic); +1 H-bond donor; increased conformational degrees of freedom |
| Conditions | Computed physicochemical properties (PubChem XLogP3 algorithm); structural comparison |
Why This Matters
For CNS-targeted programs, the ~1 unit higher logP of the cyclohexyl analog better matches the optimal CNS drug space (logP 1.5–3.0), whereas the phenyl analog falls below this window, potentially reducing brain penetration.
- [1] PubChem. Computed Properties: XLogP3 values for cyclohexyl-containing vs phenyl-containing analogs. NCBI PubChem Database. View Source
